molecular formula C10H13BrN2O B8306036 N-phenylcarbamoyl-3-bromopropylamine

N-phenylcarbamoyl-3-bromopropylamine

Cat. No. B8306036
M. Wt: 257.13 g/mol
InChI Key: XTEOGJXMYLJYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylcarbamoyl-3-bromopropylamine is a useful research compound. Its molecular formula is C10H13BrN2O and its molecular weight is 257.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-phenylcarbamoyl-3-bromopropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenylcarbamoyl-3-bromopropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-phenylcarbamoyl-3-bromopropylamine

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-(3-bromopropyl)-3-phenylurea

InChI

InChI=1S/C10H13BrN2O/c11-7-4-8-12-10(14)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13,14)

InChI Key

XTEOGJXMYLJYEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl isocyanate (1.4 ml, 13 mmol) was added to a solution of 3-bromopropylamine hydrobromide (2.5 g, 11 mmol) and triethylamine (1.7 ml, 12 mmol) in DMF (50 ml) at 0° C., and the mixture was stirred at 0° C. for 1.5 h. After adding water, the mixture was extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and filtered. The filtrate was concentrated under vacuum to dryness, and the residue was chromatographed on silica gel (eluting with 2.5% ethyl acetate/hexane to 50% ethyl acetate/hexane) to afford N-phenylcarbamoyl-3-bromopropylamine (2.7 g, 96%); MS(FD) m/e 256 M+; 1H NMR (400 MHz, CDCl3) δ 7.35-7.26 (m, 4H), 7.11 (m, 1H), 6.45 (br, 2H), 3.46 (t, J=6.3 Hz, 2H), 3.41 (t, J=6.6 Hz, 2H), 2.10 (m, 2H).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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